N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide
Description
N’-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research .
Properties
IUPAC Name |
N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-11-5-6-13(8-12(11)2)24-17-14(9-21-24)16(19-10-20-17)22-23-18(25)15-4-3-7-26-15/h3-10H,1-2H3,(H,23,25)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDDDLNVCYJDSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide typically involves multiple steps. One common method includes the cyclization of ethyl 5-amino-1H-pyrazole-4-carboxylates to form pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, followed by treatment with substituted anilines . Another approach involves the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, followed by cyclization and subsequent reactions with various reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
Synthesis and Structural Characterization
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions starting from aminopyrazole derivatives, followed by the introduction of furan and hydrazide functionalities. The structural characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity.
Anti-inflammatory Properties
Several studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-inflammatory effects. For instance, compounds in this class have been shown to inhibit cyclooxygenase enzymes, leading to reduced production of inflammatory mediators. This property makes them potential candidates for the development of new anti-inflammatory drugs .
Antimicrobial Activity
Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial properties against a range of bacteria and fungi. For example, studies have shown that certain derivatives can inhibit the growth of pathogenic microorganisms, suggesting their use as antimicrobial agents in pharmaceuticals or agricultural applications .
Antioxidant Effects
The antioxidant activity of these compounds has also been evaluated. The ability to scavenge free radicals suggests that they could be beneficial in preventing oxidative stress-related diseases. This property is particularly relevant in the context of chronic diseases such as cancer and cardiovascular disorders .
Pharmaceutical Development
Given their diverse biological activities, compounds like N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide are being explored for various therapeutic applications:
- Anti-inflammatory drugs : Targeting conditions like arthritis and other inflammatory diseases.
- Antimicrobial agents : Developing new treatments for infections resistant to current antibiotics.
- Antioxidants : Formulating supplements or therapeutic agents aimed at reducing oxidative damage.
Agricultural Applications
The antimicrobial properties also extend to agricultural uses where such compounds could be utilized as fungicides or bactericides to protect crops from pathogens. Their ability to enhance plant resistance against diseases could lead to more sustainable agricultural practices.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N’-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These are also known for their enzyme inhibitory properties.
Uniqueness
N’-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit CDK2 makes it a promising candidate for targeted cancer therapy .
Biological Activity
N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine moiety, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 354.39 g/mol.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown efficacy against various cancer cell lines. In a comparative study, several derivatives were tested against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, revealing IC50 values ranging from 6.2 μM to 43.4 μM for different derivatives .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 27.3 |
Antimicrobial Activity
Compounds similar to this compound have shown antimicrobial properties against various pathogens. A study on related pyrazole derivatives indicated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Anti-inflammatory Properties
Research has indicated that pyrazole derivatives possess anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX). This activity contributes to their potential use in treating inflammatory diseases . The mechanism involves the modulation of pro-inflammatory cytokines and pathways.
The biological activity of this compound may involve:
- Inhibition of Kinases : Similar compounds have been reported to act as kinase inhibitors. The selectivity and potency against specific kinases can lead to reduced tumor growth and proliferation.
- Modulation of Apoptosis : Inducing apoptosis in cancer cells through the activation of intrinsic pathways has been observed with related compounds.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that can protect cells from oxidative stress, contributing to their therapeutic potential.
Case Studies
In one notable case study involving a series of pyrazolo[3,4-d]pyrimidine derivatives, researchers synthesized multiple analogs and evaluated their biological activities. The study found that specific substitutions on the phenyl ring significantly enhanced anticancer efficacy while maintaining low toxicity levels in normal cells .
Q & A
Q. What are the standard synthetic routes for N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide?
The synthesis typically involves multi-step reactions:
- Core formation : Cyclization of precursors (e.g., hydrazine derivatives and pyrimidine intermediates) under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core .
- Substitution : Introduction of the 3,4-dimethylphenyl group via nucleophilic aromatic substitution or coupling reactions .
- Hydrazide linkage : Reaction of the pyrazolo[3,4-d]pyrimidine intermediate with furan-2-carbohydrazide using coupling agents like EDCI/HOBt in anhydrous DMF .
- Optimization : Solvent selection (e.g., acetonitrile or DMF), temperature control (60–80°C), and catalysts (e.g., K₂CO₃) are critical for yield improvement (75–85%) and purity (>95%) .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.1–2.5 ppm), and hydrazide NH signals (δ 9.8–10.2 ppm) .
- Mass spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]⁺ at m/z 403.1425) .
- HPLC : Assesses purity (>98%) using a C18 column and acetonitrile/water gradient .
- IR spectroscopy : Detects carbonyl (C=O, ~1670 cm⁻¹) and NH stretches (~3350 cm⁻¹) .
Q. How can researchers optimize reaction conditions to improve yield during synthesis?
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity for substitution steps .
- Temperature control : Maintaining 60–80°C during cyclization minimizes side products .
- Catalysts : K₂CO₃ or triethylamine improves nucleophilic substitution efficiency .
- Workup protocols : Gradient recrystallization (e.g., ethanol/water) ensures high purity .
Advanced Research Questions
Q. What strategies are used to analyze and resolve contradictory data in biological activity assays?
- Dose-response curves : Validate IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to confirm potency .
- Structural analogs : Compare activity of derivatives (e.g., methyl vs. methoxy substituents) to identify SAR trends .
- Orthogonal assays : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to corroborate binding affinity data from fluorescence quenching .
Q. How does the substitution pattern on the pyrazolo[3,4-d]pyrimidine core influence its interaction with biological targets?
- 3,4-Dimethylphenyl group : Enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR) .
- Furan-2-carbohydrazide : The planar furan ring facilitates π-π stacking with aromatic residues (e.g., Phe831 in EGFR), while the hydrazide group forms hydrogen bonds with catalytic lysine residues .
- Methyl substitutions : Electron-donating groups (e.g., 3,4-dimethyl) improve metabolic stability but may reduce solubility .
Q. What in silico methods are employed to predict the binding affinity and selectivity of this compound?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like EGFR or CDK2. Key residues (e.g., Thr790 in EGFR) are prioritized for binding energy calculations .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, evaluating RMSD (<2 Å) and binding free energy (MM-PBSA) .
- ADMET prediction : SwissADME predicts logP (~2.8) and bioavailability scores (>0.55), highlighting potential CNS permeability issues .
Q. How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?
- Animal models : Use Sprague-Dawley rats for PK studies (IV/PO dosing) to calculate AUC, t₁/₂, and bioavailability .
- Toxicology : Acute toxicity tests (OECD 423) with histopathology (liver/kidney) and serum biomarkers (ALT, creatinine) .
- Formulation : PEG-based nanoparticles improve solubility and reduce hepatic first-pass metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
